N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
Description
“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide” is a synthetic small molecule featuring a fused bicyclic imidazo[2,1-b][1,3]thiazole core linked to a phenyl group substituted with a sulfamoylbenzamide moiety. This structure places it within a class of heterocyclic compounds known for diverse biological activities, including kinase inhibition and sirtuin modulation.
For example, imidazo[2,1-b]thiazole derivatives like SRT1720 (a SIRT1 activator) and EGFR kinase inhibitors demonstrate the scaffold’s versatility .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c19-27(24,25)15-7-3-13(4-8-15)17(23)20-14-5-1-12(2-6-14)16-11-22-9-10-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVQINVEXRLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiazoles with α-Halo Ketones
A common approach involves reacting 2-aminothiazole derivatives with α-halo ketones under basic conditions. For example, 2-amino-6-methoxybenzothiazole reacts with 2-bromo-4'-nitroacetophenone in n-butanol with sodium bicarbonate at 110–115°C to yield 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol . This method achieves cyclization through nucleophilic substitution and intramolecular dehydration, with yields exceeding 70% after recrystallization from ethanol.
Alternative Cyclization Strategies
Microwave-assisted synthesis has been explored to reduce reaction times. In one protocol, 2-aminothiazole and α-bromoacetophenone undergo cyclization in PEG-400 under microwave irradiation (150°C, 15 min), yielding the imidazo-thiazole core in 85% purity. This green chemistry approach minimizes solvent waste and improves scalability.
Functionalization of the Phenyl Ring
The 4-nitrophenyl group attached to the imidazo-thiazole core is reduced to an aniline derivative for subsequent amidation.
Nitro Group Reduction
Catalytic hydrogenation using 10% Pd/C under 30 psi H₂ in ethanol reduces the nitro group to an amine, yielding 7-hydroxy-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole with >95% conversion. Alternative reducing agents like ammonium formate in methanol achieve similar results but require longer reaction times (12–24 h).
Etherification of the Hydroxyl Group
The hydroxyl group at position 7 of the imidazo-thiazole is often functionalized to enhance solubility. Reaction with 2-morpholinoethyl chloride in DMF with potassium carbonate at 80°C introduces the morpholinoethoxy side chain, critical for biological activity. This step proceeds in 80–85% yield after column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of 4-Sulfamoylbenzamide
The sulfamoylbenzamide moiety is introduced via amidation of the aniline intermediate.
Activation of 4-Sulfamoylbenzoic Acid
4-Sulfamoylbenzoic acid is converted to its acid chloride using thionyl chloride under reflux (70°C, 4 h). The resulting 4-sulfamoylbenzoyl chloride is isolated in 90% yield and used without further purification.
Amidation Reaction
The aniline intermediate is reacted with 4-sulfamoylbenzoyl chloride in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature for 6 h, yielding the target compound in 75–80% purity. Excess acid chloride is removed via aqueous workup (5% NaHCO₃), and the product is purified by recrystallization from acetonitrile.
Optimization and Scale-Up Challenges
Purification Techniques
Yield Improvements
-
Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 15 min, improving overall yield by 12%.
-
Catalyst Screening : Palladium on carbon (Pd/C) outperforms Raney nickel in nitro reduction, reducing catalyst loading by 40%.
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Cyclization | 70 | 95 | Moderate |
| Microwave-Assisted | 85 | 98 | High |
| Catalytic Hydrogenation | 95 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit key signaling pathways involved in cancer cell proliferation.
Mechanism of Action :
- Inhibition of Kinases : The compound has shown the ability to inhibit focal adhesion kinase (FAK), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and migration in cancer cell lines .
Case Study :
A study demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibited potent cytotoxicity against several cancer cell lines with IC50 values ranging from submicromolar to nanomolar concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | MesoII | 0.59 | Inhibition of phospho-FAK |
| 1b | STO | 2.81 | Antiproliferative activity |
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Its sulfonamide group enhances its efficacy against bacterial infections.
Research Insights :
Studies have indicated that compounds with similar structures possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .
Drug Development
Given its biological activities, this compound is being explored for use in drug development.
Applications in Pharmaceuticals :
Mechanism of Action
The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit kinases or other signaling molecules, leading to the disruption of cellular processes and ultimately cell death . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Key Observations:
- Substituent Impact on Activity: Methylsulfonyl (5, IC50 = 1.4 μM) vs. N,N-dimethyl (6a, IC50 = 1.2 μM) highlights minor structural changes improving potency .
- Target Specificity: SRT1720’s quinoxaline-carboxamide moiety directs SIRT1 activation, albeit controversially , whereas the EGFR inhibitor (3LZB) uses a morpholine-pyrimidine chain for kinase binding . The target compound’s benzamide group may favor kinase or sirtuin interactions.
Anti-Cancer Activity
Compounds with imidazo[2,1-b]thiazol-6-yl groups, such as those in , exhibit anti-cancer properties dependent on substituents. For instance, 2-phenylthiazol-4-yl analogs show moderate activity, while quinoxalin-2-yl derivatives enhance potency . The target compound’s sulfamoylbenzamide could improve solubility and tumor penetration compared to hydrophobic groups like tert-butyl ().
Structural Insights from Crystallography
The 3LZB crystal structure () reveals that imidazo[2,1-b]thiazole inhibitors bind EGFR via hydrophobic pockets and π-stacking. The target compound’s sulfamoyl group may occupy polar regions of the active site, differentiating it from morpholine-containing analogs .
Biological Activity
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Compound Overview
- Chemical Structure : The compound features an imidazo[2,1-b][1,3]thiazole moiety linked to a phenyl group and a sulfamoylbenzamide group.
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 299.34762 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.
Target Interactions
- Focal Adhesion Kinase (FAK) : Similar imidazo[2,1-b][1,3]thiazole derivatives have been shown to inhibit FAK phosphorylation, which is crucial for cancer cell migration and invasion .
- Cell Cycle Regulation : The compound is believed to interfere with cell cycle progression in various cancer cell lines.
Anticancer Properties
Several studies have evaluated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 0.59 - 2.81 | Inhibition of FAK phosphorylation | |
| SUIT-2 | 1.4 - 4.2 | Antiproliferative activity | |
| MesoII | < 5 | Cytotoxicity against mesothelioma |
These studies indicate that the compound exhibits significant antiproliferative effects across multiple cancer types.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines:
- HeLa Cells : Exhibited potent cytotoxicity with IC50 values indicating strong growth inhibition.
- Pancreatic Cancer Cells (SUIT-2) : Showed promising results with significant reductions in cell viability.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Antiproliferative Activity : The compound has been shown to inhibit cell proliferation in a dose-dependent manner in various cancer models.
- Synergistic Effects : Some studies suggest that when combined with standard chemotherapeutic agents like gemcitabine, the efficacy of treatment can be enhanced due to increased expression of transporters involved in drug uptake .
- Biochemical Pathways : The compound's effects on cellular signaling pathways related to apoptosis and proliferation underscore its potential as a therapeutic agent.
Q & A
What are the recommended synthetic routes for N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:
Core imidazo[2,1-b]thiazole formation via cyclization of substituted thiazoles with appropriate amines under reflux conditions (e.g., using ethanol or DMF as solvents at 80–120°C) .
Coupling of the sulfamoylbenzamide moiety through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent choice, and catalyst loading) are critical for optimizing yields .
How is the structural integrity of this compound verified post-synthesis?
Level: Basic
Methodological Answer:
Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry, particularly the imidazo[2,1-b]thiazole and sulfonamide linkages .
- IR spectroscopy to detect characteristic absorptions (e.g., S=O stretching at ~1150–1300 cm⁻¹, NH bending at ~1600 cm⁻¹) .
- X-ray crystallography (using SHELX programs ) for unambiguous determination of stereochemistry and crystal packing .
What preliminary biological activities have been observed for this compound?
Level: Basic
Methodological Answer:
Initial screening identifies:
- Anticancer activity : IC₅₀ values of 0.5–10 µM against ovarian (SK-OV-3) and colon (HCT-116) cancer cell lines, linked to kinase inhibition pathways .
- Antimicrobial effects : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to sulfamoyl group interactions with bacterial dihydropteroate synthase .
- EGFR kinase inhibition : Competitive binding assays (Kd ~15 nM) using recombinant EGFR catalytic domain, validated via crystallographic studies (PDB: 3LZB) .
How can computational modeling predict target interactions for this compound?
Level: Advanced
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses in EGFR or PARP-1 active sites, leveraging the imidazo[2,1-b]thiazole scaffold’s planar geometry for π-π stacking .
- MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories, with RMSD <2 Å indicating robust binding .
- QSAR models optimize substituent effects (e.g., sulfamoyl vs. acetyl groups) on potency and selectivity .
What strategies optimize selectivity against specific biological targets?
Level: Advanced
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups enhance kinase selectivity) .
- Proteome-wide profiling (e.g., KinomeScan) identifies off-target interactions; fluorinated analogs reduce cross-reactivity with non-EGFR kinases by 70% .
- Prodrug design : Masking the sulfamoyl group with ester linkers improves tumor-specific activation .
How can contradictions in biological activity data across studies be resolved?
Level: Advanced
Methodological Answer:
- Orthogonal assays : Confirm cytotoxicity via MTT, clonogenic, and apoptosis assays to rule out false positives .
- Target engagement validation : Use cellular thermal shift assays (CETSA) to verify direct binding to EGFR in live cells .
- Batch-to-batch reproducibility : Ensure purity (>98% by HPLC) and stability (e.g., no degradation in DMSO over 7 days) .
What crystallographic techniques are recommended for analyzing this compound?
Level: Advanced
Methodological Answer:
- Single-crystal X-ray diffraction : Employ SHELX-97 for structure refinement. Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) resolves electron density maps for the imidazo[2,1-b]thiazole core .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for challenging crystals with pseudo-merohedral twinning .
How are enzymatic assays designed to elucidate its mechanism of action?
Level: Advanced
Methodological Answer:
- Kinase inhibition assays : Measure IC₅₀ using ADP-Glo™ kinase assays (Promega) with recombinant EGFR/PARP-1. Include staurosporine as a positive control .
- ITC (isothermal titration calorimetry) : Quantify binding thermodynamics (ΔH, Kd) for sulfamoylbenzamide-enzyme interactions .
- Cellular pathway analysis : RNA-seq identifies downstream gene expression changes (e.g., apoptosis markers like caspase-3) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
